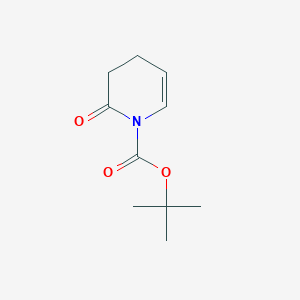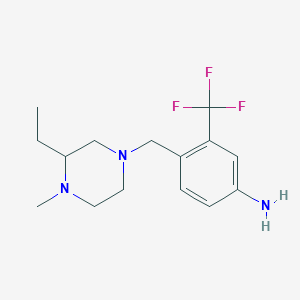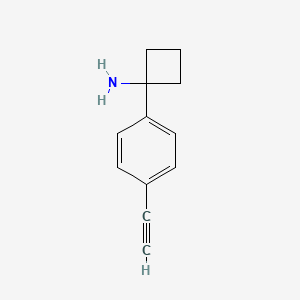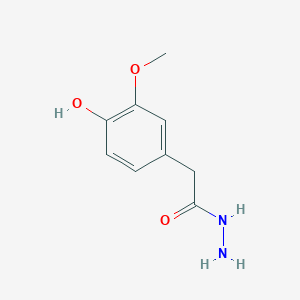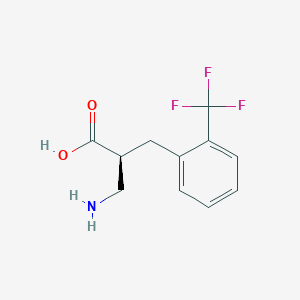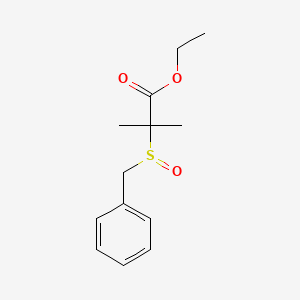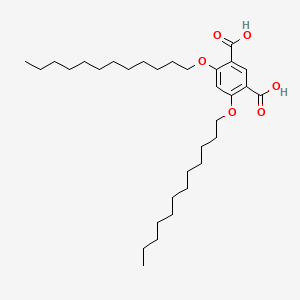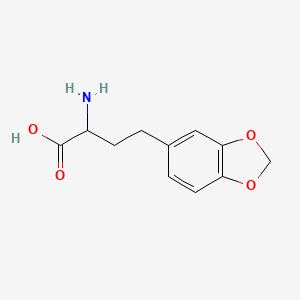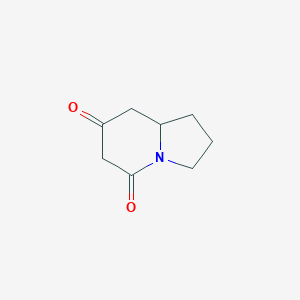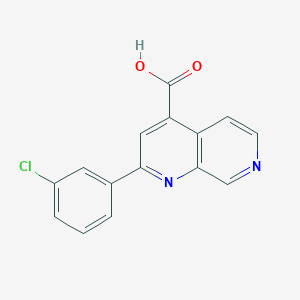
1-Chloro-4-(methoxymethyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxymethyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(methoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C8H9ClO+HNO3→C8H8ClNO3+H2O
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-Chloro-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4-(methoxymethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids, through chemical reactions.
Medicine: Derivatives of this compound may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene depends on its specific application. For example, in biological systems, the compound may interact with cellular components through its nitro and methoxymethyl groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but may include enzymes, receptors, and other proteins.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(methoxymethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-4-(methoxymethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-4-nitrobenzene: Lacks the methoxymethyl group, which affects its solubility and reactivity.
1-Chloro-2-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
1-chloro-4-(methoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 |
Clé InChI |
ASLRGPXPEXGGBQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


